molecular formula C9H10F3N B13954020 3-ethyl-N-(trifluoromethyl)aniline

3-ethyl-N-(trifluoromethyl)aniline

Cat. No.: B13954020
M. Wt: 189.18 g/mol
InChI Key: PSDHXNGMZKBXHL-UHFFFAOYSA-N
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Description

3-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-4-nitrobenzene, followed by reduction to obtain 3-ethyl-4-aminobenzene. The trifluoromethylation of this intermediate can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by trifluoromethylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline
  • N-Ethyl-3-(trifluoromethyl)aniline hydrochloride

Uniqueness

3-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

3-ethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h3-6,13H,2H2,1H3

InChI Key

PSDHXNGMZKBXHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(F)(F)F

Origin of Product

United States

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